3-Amino-3-methylbutyric acid hydrochloride
Overview
Description
3-Amino-3-methylbutyric acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 . It is used for pharmaceutical testing .
Synthesis Analysis
Amino acids can be synthesized in the laboratory using various methods. One of the oldest methods of α-amino acid synthesis begins with α bromination of a carboxylic acid by treatment with Br2 and PBr3 . Another method is the amidomalonate synthesis, a straightforward extension of the malonic ester synthesis .Molecular Structure Analysis
The molecular structure of 3-Amino-3-methylbutyric acid hydrochloride is represented by the formula C7H16ClNO2 .Scientific Research Applications
Synthesis and Derivative Applications
3-Amino-3-methylbutyric acid hydrochloride, like its related compounds, is significant in the synthesis of various pharmacologically active substances. One study highlighted the synthesis of β-substituted γ-aminobutyric acid derivatives, noting their high pharmacological activity. These derivatives include Phenibut and Baclofen, used as a nootropic agent and a myorelaxant/analgesic, respectively. The study emphasizes the interest in γ-aminobutyric acid derivatives containing pharmacophoric substituents due to their potential as pharmacologically active substances (Vasil'eva et al., 2016).
Biosynthesis and Biocatalysis
3-Amino-3-methylbutyric acid hydrochloride plays a role in biosynthetic pathways. For instance, 3-Hydroxy-3-methylbutyrate (HMB), a compound used in the food and pharmaceutical industries, can be synthesized biocatalytically using l-leucine, with applications in efficient, ATP-independent production methods. This method overcomes the limitations of chemical production and fermentation, indicating the broader applicability of amino acid derivatives in biocatalysis (Gao & Li, 2021).
Analytical Chemistry and Biomarker Research
In the field of analytical chemistry, derivatives of amino acids, including those similar to 3-Amino-3-methylbutyric acid hydrochloride, are used in various studies. One such application is in positron-emission-tomography (PET) for studying amino acid transport phenomena. The preparation of α-[2-11C]aminoisobutyric acid, an alanine derivative, illustrates the relevance of such compounds in advanced imaging techniques and medical diagnostics (Prenant et al., 1995). Additionally, hydroxybutyrates similar to 3-Amino-3-methylbutyric acid hydrochloride are proposed as non-invasive biomarkers for monitoring catabolic activities of amino acids and fatty acids, underscoring their significance in biomarker research (Miyazaki et al., 2015).
Radiological and Pharmaceutical Research
In radiology, amino acid derivatives like 3-Amino-3-methylbutyric acid hydrochloride are used in studies involving electron paramagnetic resonance (EPR) spectroscopy. The study of γ-irradiated amino acids helps in understanding radiation damage at a molecular level, which is crucial in areas like radiation therapy and nuclear medicine (Osmanoğlu et al., 1997). Furthermore, in pharmaceutical research, compounds similar to 3-Amino-3-methylbutyric acid hydrochloride, such as 4-aminobutyric acid methyl ester hydrochloride, have been studied for their potential in crossing the blood-brain barrier, indicating potential applications in neuropharmacology (Bianchi et al., 1983).
Safety and Hazards
The safety data sheet for amino acid mixtures suggests that inhalation, eye contact, or skin contact with the substance may require medical attention . Hydrochloric acid, a component of 3-Amino-3-methylbutyric acid hydrochloride, is considered hazardous and can cause severe skin burns, eye damage, and respiratory irritation .
properties
IUPAC Name |
3-amino-3-methylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-5(2,6)3-4(7)8;/h3,6H2,1-2H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZWCIFRFFXMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705491 | |
Record name | 3-Amino-3-methylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
583823-94-3 | |
Record name | 3-Amino-3-methylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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